

Na,δ-bis(tert-butoxycarbonyl)-L-ornithine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-orn(boc)-OH**

Cat. No.: **B558250**

[Get Quote](#)

CAS Number: 57133-29-6

This technical guide provides an in-depth overview of Na,δ-bis(tert-butoxycarbonyl)-L-ornithine (**Boc-orn(boc)-OH**), a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis, and primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Concepts and Physicochemical Properties

Boc-orn(boc)-OH is a derivative of the non-proteinogenic amino acid L-ornithine where both the alpha (α) and delta (δ) amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection is crucial for preventing unwanted side reactions at these amino groups during peptide synthesis, allowing for the controlled and sequential assembly of amino acids into a peptide chain.

The physicochemical properties of **Boc-orn(boc)-OH** are summarized in the table below, compiled from various chemical suppliers.

Property	Value
CAS Number	57133-29-6
Molecular Formula	C15H28N2O6
Molecular Weight	332.4 g/mol
Appearance	White to off-white powder
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform.

Synthesis and Preparation

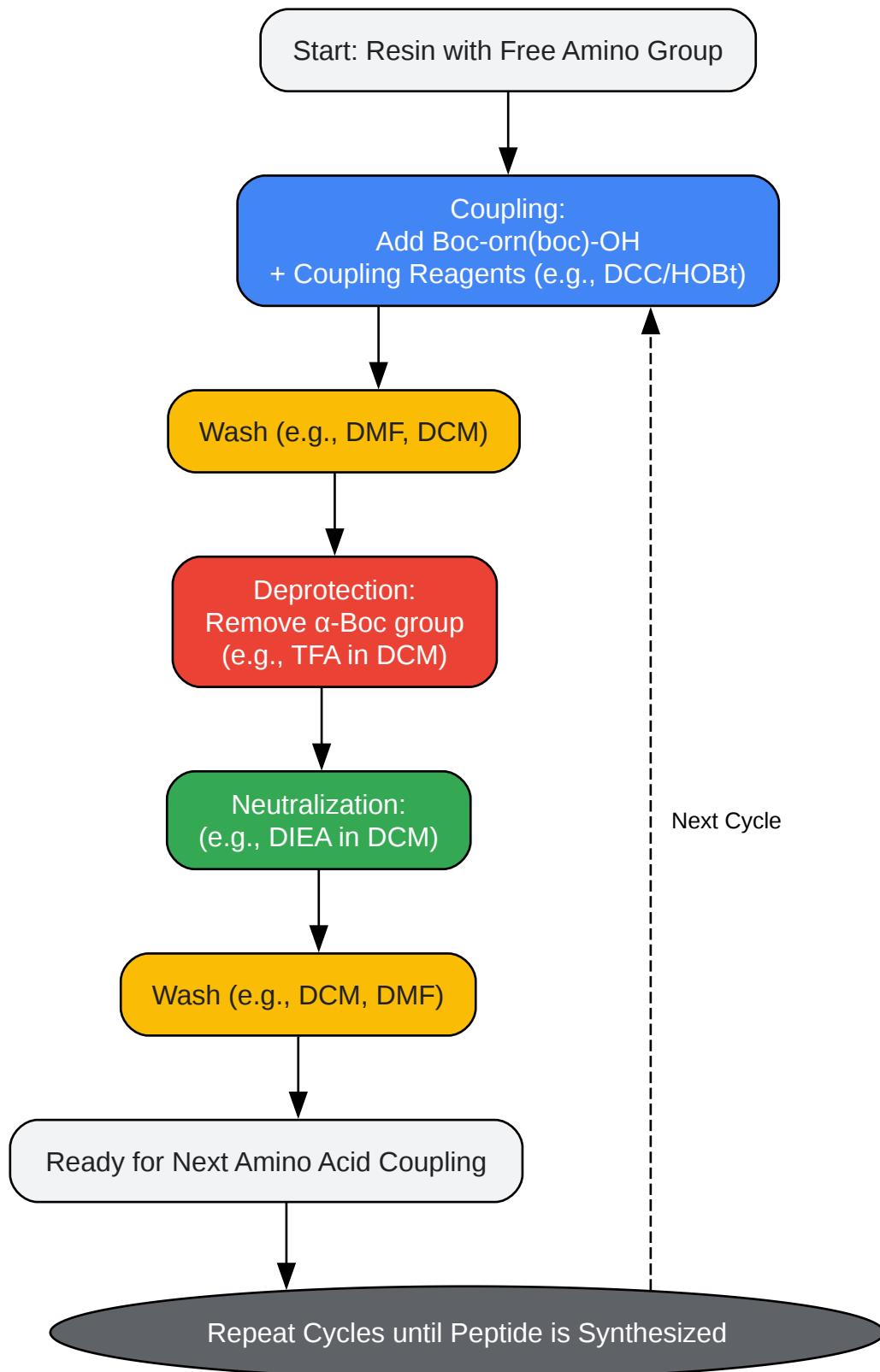
The synthesis of **Boc-orn(boc)-OH** involves the protection of both the α - and δ -amino groups of L-ornithine using a Boc-protecting reagent, typically di-tert-butyl dicarbonate (Boc anhydride), under basic conditions. A general protocol, adapted from the synthesis of the analogous Boc-Lys(Boc)-OH, is provided below.[\[1\]](#)

Experimental Protocol: Synthesis of Boc-L-orn(Boc)-OH[\[1\]](#)

Materials:

- L-ornithine hydrochloride
- Di-tert-butyl dicarbonate ((Boc)2O)
- 1 M Sodium hydroxide (NaOH) solution
- 1,4-Dioxane
- Water
- 4 M Potassium hydrogen sulfate (KHSO4) solution
- Ethyl acetate

Procedure:


- Dissolve L-ornithine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.
- Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution while stirring.
- Dissolve an excess of di-tert-butyl dicarbonate (approximately 2.2-2.5 equivalents) in 1,4-dioxane.
- Slowly add the (Boc)₂O solution to the L-ornithine solution.
- Stir the reaction mixture at room temperature overnight.
- Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the dioxane.
- Acidify the remaining aqueous solution to a pH of 1-2 with 4 M KHSO₄ solution.
- Extract the product with ethyl acetate (2x).
- Combine the organic phases and dry under reduced pressure to yield the crude **Boc-orn(boc)-OH**.
- The product can be further purified by recrystallization if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Boc-orn(boc)-OH** is as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). SPPS is a powerful technique that allows for the stepwise synthesis of peptides on a solid support (resin). The Boc group serves as a temporary protecting group for the α -amino group, which is removed at each cycle to allow for the coupling of the next amino acid in the sequence.

Boc-SPPS Workflow

The general workflow for incorporating a Boc-protected amino acid, such as **Boc-orn(boc)-OH**, into a growing peptide chain on a solid support is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for Boc-SPPS.

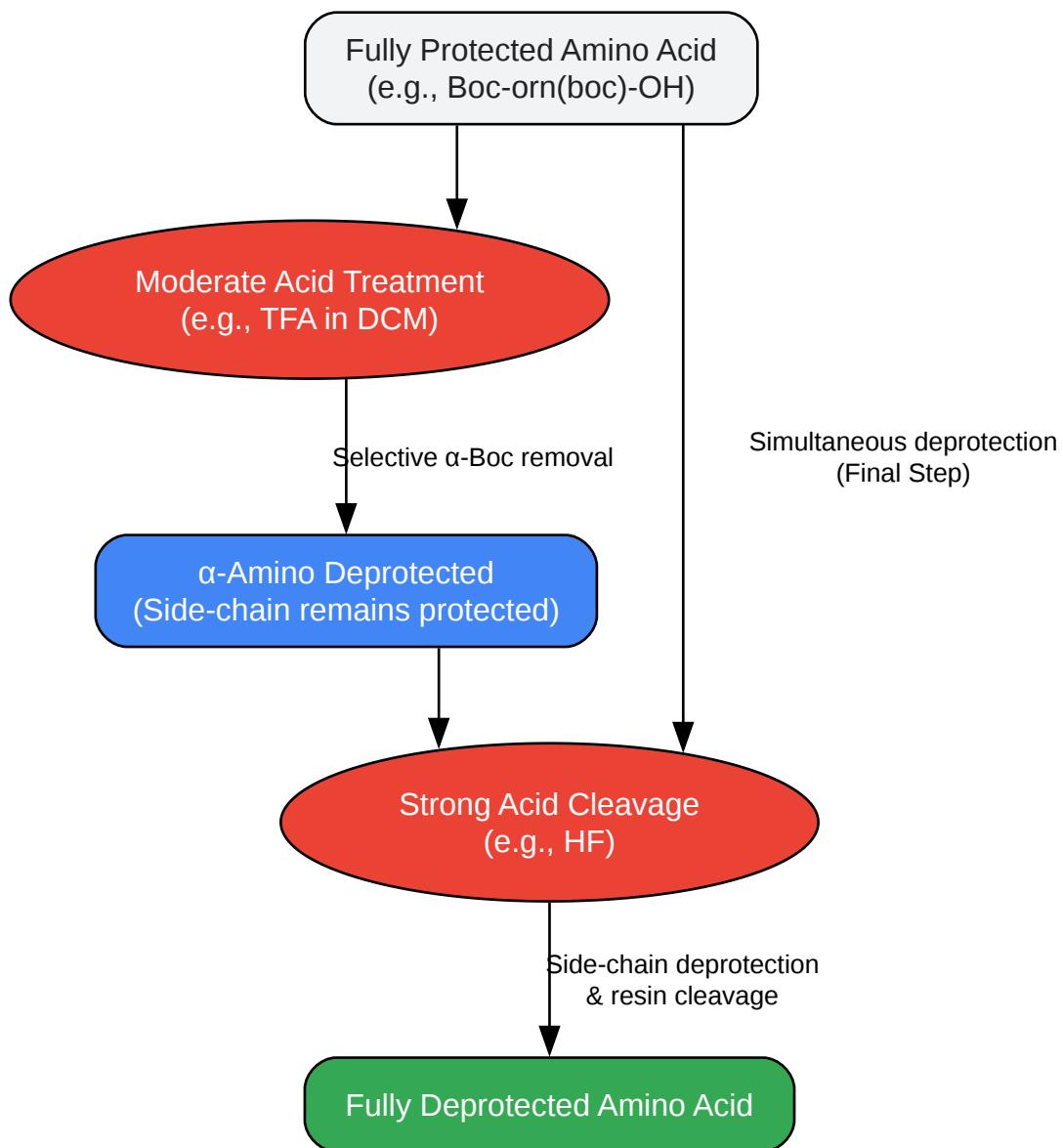
Experimental Protocol: Boc-SPPS Cycle

The following is a generalized protocol for a single coupling cycle in Boc-SPPS.

Materials:

- Peptide-resin with a free N-terminal amino group
- **Boc-orn(boc)-OH**
- Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBT), or HATU)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection solution: Trifluoroacetic acid (TFA) in DCM (typically 25-50%)
- Neutralization solution: N,N-Diisopropylethylamine (DIEA) in DCM (typically 5-10%)

Procedure:


- Resin Swelling: Swell the peptide-resin in DCM or DMF in a reaction vessel.
- Deprotection: Treat the resin with the TFA/DCM solution to remove the N-terminal Boc group. This is typically done for 20-30 minutes.
- Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.
- Neutralization: Treat the resin with the DIEA/DCM solution to neutralize the resulting trifluoroacetate salt of the N-terminal amine.
- Washing: Wash the resin with DCM and DMF to remove excess base.

- Coupling: Dissolve **Boc-orn(boc)-OH** and a coupling agent (e.g., DCC/HOBt or HATU) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours. The completion of the coupling can be monitored using a ninhydrin (Kaiser) test.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Logical Relationships in Boc Protection Strategy

The utility of **Boc-orn(boc)-OH** in peptide synthesis is rooted in the principle of differential acid lability of the protecting groups. The α -amino Boc group is removed under moderately acidic conditions (e.g., TFA), while the δ -amino Boc group and other side-chain protecting groups (often benzyl-based in classical Boc-SPPS) remain intact. These more robust protecting groups require a much stronger acid (e.g., HF) for their removal during the final cleavage step. This hierarchical deprotection strategy is fundamental to the controlled, stepwise synthesis of peptides.

[Click to download full resolution via product page](#)

Caption: Orthogonal deprotection logic in Boc-SPPS.

Conclusion

$\text{Na},\delta\text{-bis(tert-butoxycarbonyl)-L-ornithine}$ is an essential reagent for the synthesis of peptides containing ornithine residues, particularly within the framework of Boc-chemistry SPPS. Its dual-protection scheme allows for the selective and controlled elongation of peptide chains, making it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Na,δ -bis(tert-butoxycarbonyl)-L-ornithine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558250#boc-orn-boc-oh-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com